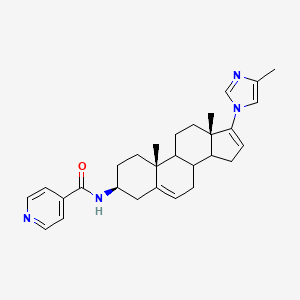
AR antagonist 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR antagonist 4 is a potent androgen receptor antagonist that has shown significant promise in the treatment of prostate cancer. Androgen receptors play a crucial role in the development and progression of prostate cancer, making them a key target for therapeutic intervention. This compound has been developed to inhibit the activity of androgen receptors, thereby reducing the growth and proliferation of prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AR antagonist 4 involves several key steps, including the formation of a tetrahydrofuran cyclic urea ring system. The synthetic route typically begins with the preparation of a suitable precursor, followed by cyclization and functionalization reactions to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: AR antagonist 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the specific transformation, but they generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
Scientific Research Applications
AR antagonist 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study androgen receptor signaling pathways and to develop new therapeutic agents. In biology, this compound is employed in cell-based assays to investigate the effects of androgen receptor inhibition on cellular processes. In medicine, it is being explored as a potential treatment for prostate cancer and other androgen receptor-related diseases. In industry, this compound is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
The mechanism of action of AR antagonist 4 involves binding to the ligand-binding domain of the androgen receptor, thereby preventing the receptor from interacting with its natural ligands, such as testosterone and dihydrotestosterone. This inhibition disrupts the androgen receptor signaling pathway, leading to reduced expression of androgen-responsive genes and inhibition of prostate cancer cell growth. The molecular targets and pathways involved include the androgen receptor itself, as well as downstream signaling molecules and transcription factors .
Comparison with Similar Compounds
AR antagonist 4 is unique compared to other similar compounds due to its specific chemical structure and potent activity against androgen receptors. Similar compounds include enzalutamide, apalutamide, and darolutamide, which are also androgen receptor antagonists used in the treatment of prostate cancer. this compound has shown distinct advantages in terms of its binding affinity, selectivity, and ability to overcome resistance mechanisms .
List of Similar Compounds:- Enzalutamide
- Apalutamide
- Darolutamide
- Bicalutamide
- Nilutamide
These compounds share a common mechanism of action but differ in their chemical structures and pharmacological profiles .
Properties
Molecular Formula |
C29H36N4O |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[(3S,10R,13S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H36N4O/c1-19-17-33(18-31-19)26-7-6-24-23-5-4-21-16-22(32-27(34)20-10-14-30-15-11-20)8-12-28(21,2)25(23)9-13-29(24,26)3/h4,7,10-11,14-15,17-18,22-25H,5-6,8-9,12-13,16H2,1-3H3,(H,32,34)/t22-,23?,24?,25?,28-,29-/m0/s1 |
InChI Key |
HJMCKQIXYCUICJ-BLKJFUMZSA-N |
Isomeric SMILES |
CC1=CN(C=N1)C2=CCC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)NC(=O)C6=CC=NC=C6)C)C |
Canonical SMILES |
CC1=CN(C=N1)C2=CCC3C2(CCC4C3CC=C5C4(CCC(C5)NC(=O)C6=CC=NC=C6)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















